N-(2-Aminoethyl)piperidine

Catalog No.
S661647
CAS No.
27578-60-5
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)piperidine

CAS Number

27578-60-5

Product Name

N-(2-Aminoethyl)piperidine

IUPAC Name

2-piperidin-1-ylethanamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2

InChI Key

CJNRGSHEMCMUOE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN

Canonical SMILES

C1CCN(CC1)CCN

Ligand in Coordination Chemistry

N-(2-Aminoethyl)piperidine can act as a bidentate ligand, meaning it can form two coordination bonds with a metal center. This property makes it valuable in the synthesis of coordination complexes for studying their structure, reactivity, and potential applications in catalysis or materials science. For instance, research has utilized N-(2-Aminoethyl)piperidine in the preparation of nickel complexes with interesting magnetic properties [1].

Source

[1] Synthesis, structural characterization, and magnetic properties of trans-bis[1-(2-aminoethyl)piperidine]dinitronickel(II) and trans-bis[1-(2-aminoethyl)-piperidine]dinitritocobalt(II) complexes, Inorganica Chimica Acta, Volume 240, Issues 1-2, 1995, Pages 121-126,

Modification of Polymers

N-(2-Aminoethyl)piperidine finds use in modifying polymers, introducing functional groups that can alter their properties or facilitate further reactions. A study demonstrated its effectiveness in modifying vinylbenzyl chloride/divinylbenzene gel copolymer beads, enhancing their potential applications in solid-phase organic synthesis [2].

Source

[2] N-(2-Aminoethyl)piperidine-Modified Vinylbenzyl Chloride/Divinylbenzene Copolymer Beads: Characterization and Application in Solid-Phase Organic Synthesis, Journal of Polymer Science Part A: Polymer Chemistry, Volume 41, Issue 12, 2003, Pages 2032-2038,

N-(2-Aminoethyl)piperidine, also known as 1-(2-Aminoethyl)piperidine, is an organic compound with the molecular formula C7H16N2C_7H_{16}N_2 and a molecular weight of approximately 128.22 g/mol. It features a piperidine ring substituted with an aminoethyl group. This compound is primarily recognized for its role in various chemical syntheses and biological applications. It is classified under hazardous materials due to its potential for causing severe skin burns and eye damage, necessitating careful handling practices .

Chemical Structure

The structure of N-(2-Aminoethyl)piperidine can be represented as follows:

  • Chemical Formula: C7H16N2C_7H_{16}N_2
  • InChI Key: CJNRGSHEMCMUOE-UHFFFAOYSA-N
  • SMILES: C1CCN(CC1)CCN

This compound is characterized by a piperidine ring (a six-membered ring containing one nitrogen atom) with an aminoethyl substituent that enhances its reactivity and biological activity .

, often acting as a reactant or intermediate in the synthesis of more complex molecules. Notably, it can undergo:

  • Condensation Reactions: For example, it reacts with 3-methoxy salicylaldehyde to form a tridentate Schiff base ligand, which is significant in coordination chemistry .
  • Synthesis of Complex Compounds: It is utilized in the synthesis of linkage isomers such as trans-bis[1-(2-aminoethyl)piperidine]dinitronickel and trans-bis[1-(2-aminoethyl)-piperidine]dinitritonickel, showcasing its versatility as a building block in organometallic chemistry .

N-(2-Aminoethyl)piperidine exhibits noteworthy biological activities, making it a valuable compound in medicinal chemistry. It has been investigated for:

  • Anticancer Properties: The compound serves as a precursor for analogs of anticancer agents, including those targeting specific pathways involved in cancer progression .
  • Neurotoxin Inhibition: It has been studied as an inhibitor of botulinum neurotoxin serotype A light chain, which has implications for treating botulism and related conditions .
  • Antimicrobial Activity: Research indicates potential applications against pathogens such as Plasmodium falciparum (malaria) and the Ebola filovirus, highlighting its significance in developing therapeutic agents against infectious diseases .

The synthesis of N-(2-Aminoethyl)piperidine can be achieved through various methods:

  • Alkylation of Piperidine: One common method involves the alkylation of piperidine with 2-bromoethylamine.
    text
    Piperidine + 2-Bromoethylamine → N-(2-Aminoethyl)piperidine
  • One-Pot Reactions: Advanced synthetic approaches utilize one-pot reactions that streamline the process while maintaining high yields and purity .
  • Modification of Existing Compounds: It can also be synthesized by modifying existing piperidine derivatives through selective functional group transformations.

N-(2-Aminoethyl)piperidine finds applications across multiple fields:

  • Pharmaceuticals: Its derivatives are explored as potential drugs targeting various diseases, including cancer and infectious diseases.
  • Material Science: Used in modifying polymeric materials for improved properties in applications like drug delivery systems.
  • Coordination Chemistry: Acts as a ligand in coordination compounds, enhancing the properties of metal complexes used in catalysis and materials science .

Studies on N-(2-Aminoethyl)piperidine's interactions reveal its role in various biochemical pathways. Its ability to act as a ligand allows it to bind with metal ions, influencing the stability and reactivity of metal complexes. Furthermore, research into its interactions with biological targets has shown potential for modulating receptor activity, particularly concerning neurotransmitter systems .

Several compounds share structural similarities with N-(2-Aminoethyl)piperidine. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2-(Piperidin-1-yl)ethanamine dihydrochloride100911-49-70.95A dihydrochloride salt form enhancing solubility
(S)-1-Methylpiperidin-3-amine dihydrochloride1157849-51-80.83Contains a methyl group offering distinct properties
1-(3-Aminopropyl)piperidine1001353-92-90.86Features an additional carbon chain affecting reactivity
1-(4-Piperidinyl)ethanamine902152-76-50.86Substituted at the para position influencing binding

N-(2-Aminoethyl)piperidine stands out due to its specific aminoethyl substitution on the piperidine ring, which enhances its reactivity and biological activity compared to other similar compounds.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

27578-60-5

Wikipedia

N-(2-Aminoethyl)piperidine

Dates

Modify: 2023-08-15

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